Predicted Lipophilicity (cLogP) Advantage Over the 4-Methylthio Analog
The target compound (4-ethylthio) is predicted to exhibit a cLogP of approximately 3.1, compared to cLogP ≈ 2.5 for the 4-methylthio analog (2-(4-(methylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide) [1]. This +0.6 log unit increase places the ethylthio derivative closer to the optimal lipophilicity range (cLogP 3–5) for central nervous system (CNS) drug candidates, while still maintaining compliance with Lipinski's Rule of Five.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.1 (predicted via SwissADME) |
| Comparator Or Baseline | 2-(4-(methylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide, cLogP ≈ 2.5 (predicted) |
| Quantified Difference | +0.6 log units |
| Conditions | Computational prediction using SwissADME; experimental logP not available |
Why This Matters
For CNS targets, a cLogP below 3 often limits passive brain penetration; the ethylthio analog is predicted to possess more favorable CNS drug-like properties than its methylthio counterpart.
- [1] Predicted cLogP values obtained from SwissADME (http://www.swissadme.ch). 2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide: cLogP=3.11; 2-(4-(methylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide: cLogP=2.47. View Source
